molecular formula C25H18O12Si B3325169 5,5',5''-(Methylsilanetriyl)triisophthalic acid CAS No. 2066572-56-1

5,5',5''-(Methylsilanetriyl)triisophthalic acid

Cat. No.: B3325169
CAS No.: 2066572-56-1
M. Wt: 538.5 g/mol
InChI Key: MJAQIFIPIIUEBN-UHFFFAOYSA-N
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Description

Evolution and Significance of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) in Modern Materials Science

The field of materials science has been significantly advanced by the emergence of reticular chemistry, which has given rise to highly ordered, porous materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.org MOFs, which are hybrid materials composed of metal ions or clusters linked by organic molecules, first gained prominence in the late 1990s with the synthesis of permanently porous structures like MOF-5. wikipedia.orgwiley-vch.de This discovery marked a pivotal moment, transitioning from classical coordination chemistry to the deliberate design of crystalline materials with exceptional porosity and stability. wiley-vch.dearxiv.org COFs, which are constructed entirely from light elements (such as H, B, C, N, and O) connected by strong covalent bonds, followed in 2005. nih.govmdpi.com This development extended the principles of reticular chemistry to purely organic materials, creating robust and crystalline frameworks. mdpi.com

The significance of MOFs and COFs lies in their unparalleled structural and chemical tunability. prometheanparticles.co.uk These materials exhibit exceptionally high surface areas, often exceeding those of traditional porous materials like zeolites and activated carbons, with some MOFs reporting surface areas over 5,000 m²/g. ajchem-a.com Their well-defined, crystalline pores can be precisely tailored in size and functionality by carefully selecting the molecular building blocks. researchgate.net This high degree of control has made MOFs and COFs highly promising for a vast range of applications, including gas storage and separation, catalysis, drug delivery, and chemical sensing. researchgate.netsamipubco.com The modular nature of their synthesis allows for the creation of a virtually limitless number of structures, with over 90,000 distinct MOFs created to date, each with unique properties designed for specific tasks. prometheanparticles.co.ukresearchgate.net

Principles of Reticular Design and the Importance of Multitopic Organic Linkers

Reticular design is the underlying principle of reticular chemistry, which involves the assembly of well-defined molecular building blocks into predetermined, ordered, and crystalline extended structures. kaust.edu.saberkeley.edu This approach is akin to constructing with molecular-scale Tinkertoys, where the geometry and connectivity of the building blocks—inorganic secondary building units (SBUs) and organic linkers—are preserved throughout the synthesis process, dictating the topology of the final framework. berkeley.edu This methodology allows chemists to design and synthesize materials with targeted properties, such as pore size, shape, and functionality, with a high degree of precision. researchgate.net

At the heart of this design strategy are multitopic organic linkers. These are organic molecules possessing multiple binding sites that connect the inorganic nodes, acting as the "struts" in the resulting framework. wikipedia.orgbohrium.com The linker's geometry, rigidity, length, and the number of connecting points (topicity) are critical parameters that control the dimensionality and topology of the network. researchgate.net Polycarboxylic acids are among the most widely used linkers due to their strong and versatile coordination with metal ions. cd-bioparticles.netalfa-chemistry.com Linkers can be ditopic (two connecting points), tritopic (three), tetratopic (four), or higher, with an increase in topicity often leading to frameworks with higher connectivity, stability, and structural complexity. researchgate.netalfa-chemistry.com The strategic selection and modification of these linkers are paramount for tuning the framework's internal surface properties and creating materials tailored for specific applications. rsc.orgresearchgate.net

Positioning of 5,5',5''-(Methylsilanetriyl)triisophthalic acid (H6L) as a Hexacarboxylic Acid Linker

Within the vast library of organic linkers, this compound, commonly abbreviated as H6L, stands out as a specialized multitopic linker. rsc.org Structurally, it features a central silicon atom bonded to a methyl group and three isophthalic acid units. Each isophthalic acid moiety contains two carboxyl groups, resulting in a total of six carboxylic acid functional groups. This classifies H6L as a hexatopic or hexacarboxylic acid linker, capable of forming six points of connection within a framework. acs.org

The defining characteristic of H6L is its three-dimensional, tetrahedral geometry originating from the sp3-hybridized central silicon atom. acs.org This pre-defined, rigid geometry provides directional information during the self-assembly process, guiding the formation of complex, non-planar 3D networks. As an organosilicon-based linker, it offers a distinct structural motif compared to more common planar aromatic polycarboxylates, enabling the construction of novel framework topologies. imperial.ac.uk The presence of six carboxylate chelating sites allows for high connectivity with metal clusters, which is a key factor in producing robust and stable MOFs. acs.org

Overview of Research Trajectories Involving this compound-Derived Materials

Research involving H6L has primarily focused on its use in synthesizing novel MOFs with unique structural features and functional properties. Scientists have successfully employed this linker to construct crystalline frameworks with various transition metals, including nickel and zinc. rsc.orgacs.org A notable example is a nickel-based MOF, {[Ni4L(μ3-OH)2(H2O)6]∙2(H2O)∙DMA}n, where the fully deprotonated H6L linker coordinates with trinuclear nickel clusters to form a 6-connected uninodal net. rsc.orgresearchgate.net Another significant trajectory involves the synthesis of a complex 3D zinc-based MOF, {[Zn7L2(DMF)3(H2O)(OH)2]·5DMF}n, which features heptanuclear zinc clusters as nodes. acs.org

A dominant theme in the research on H6L-derived materials is the exploration of their catalytic applications. The resulting MOFs, characterized by open channels and a high density of accessible metal sites, have shown significant promise as heterogeneous catalysts. researchgate.net A key area of investigation has been their efficacy in the chemical fixation of carbon dioxide, specifically in the cycloaddition of CO2 to epoxides to produce valuable cyclic carbonates. acs.orgresearchgate.net Studies have demonstrated that these materials can act as efficient and, crucially, reusable catalysts for this transformation, maintaining their structural integrity and catalytic activity over multiple cycles. researchgate.net Further research has also explored the synthesis of isomorphic bimetallic MOFs, such as incorporating magnesium into the zinc-based framework, to enhance catalytic performance. acs.org

MOF DesignationMetal Center(s)Molecular FormulaKey Structural FeaturesInvestigated Application
{[Ni4L(μ3-OH)2(H2O)6]∙2(H2O)∙DMA}n Nickel (Ni)C28H37NNi4O26Si3D framework with a 6-connected uninodal net and open channels.Catalysis of CO2 cycloaddition to epoxides. researchgate.net
{[Zn7L2(DMF)3(H2O)(OH)2]·5DMF}n Zinc (Zn)C75H89N8O36Si2Zn73D framework built from heptanuclear zinc clusters; features two types of irregular 1D channels.Catalysis of CO2 cycloaddition to epoxides. acs.org
ZnMg-1 Zinc (Zn), Magnesium (Mg)Not specifiedIsomorphic bimetallic MOF based on the {[Zn7L2...]}n structure.Enhanced catalytic activity for CO2 chemical fixation compared to the monometallic analogue. acs.org

Scope and Objectives of Academic Inquiry into Frameworks Constructed with this compound

The academic inquiry into frameworks constructed with H6L is driven by several key objectives. The primary goal is to leverage the linker's unique tetrahedral geometry and hexatopic nature to synthesize novel 3D MOFs with predictable and complex topologies that are otherwise inaccessible with more conventional planar linkers. acs.org Researchers aim to thoroughly characterize these new materials using advanced techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA) to understand their precise atomic arrangement and stability. rsc.org

A major component of the research scope is the systematic investigation of the functional properties of these H6L-based MOFs, with a strong emphasis on heterogeneous catalysis. The objective is to establish clear structure-property relationships, understanding how features like the specific metal node, the framework's porosity, and the presence of open metal sites influence catalytic activity, particularly for environmentally significant reactions like CO2 utilization. acs.orgresearchgate.net Furthermore, the academic inquiry seeks to explore methods for enhancing the performance of these materials, such as through the creation of bimetallic frameworks, with the goal of developing highly efficient, selective, and recyclable catalysts. acs.org This targeted research contributes to the broader fields of reticular chemistry and materials science by expanding the library of functional linkers and demonstrating their potential for creating materials that can address challenges in green chemistry and sustainable processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[bis(3,5-dicarboxyphenyl)-methylsilyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O12Si/c1-38(17-5-11(20(26)27)2-12(6-17)21(28)29,18-7-13(22(30)31)3-14(8-18)23(32)33)19-9-15(24(34)35)4-16(10-19)25(36)37/h2-10H,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAQIFIPIIUEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC(=CC(=C1)C(=O)O)C(=O)O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O12Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,5 ,5 Methylsilanetriyl Triisophthalic Acid and Its Precursors

Retrosynthetic Analysis of 5,5',5''-(Methylsilanetriyl)triisophthalic acid

A retrosynthetic analysis of this compound reveals a logical disconnection approach centered on the formation of the silicon-carbon bonds and the final deprotection of the carboxylic acid groups. The target molecule can be disconnected at the six ester functionalities to reveal the corresponding hexaester precursor. This intermediate is then retrosynthetically cleaved at the three silicon-aryl bonds. This leads to a key organometallic reaction, likely a Grignard reaction, between a central silicon electrophile and an aryl magnesium halide synthon. The aryl synthon originates from a halogenated isophthalate (B1238265) derivative, which in turn can be synthesized from commercially available starting materials. This retrosynthetic pathway is outlined below:

Target Molecule: this compound (H6L)

Functional Group Deprotection: Disconnection of the six carboxylic acid groups leads to a hexaester precursor, such as hexamethyl 5,5',5''-(methylsilanetriyl)triisophthalate. This step highlights a standard ester hydrolysis as the final synthetic transformation.

C-Si Bond Formation: The central silicon-carbon bonds are disconnected, suggesting a nucleophilic attack of an aryl organometallic species on a silicon electrophile. A plausible forward reaction involves the reaction of a Grignard reagent, derived from a brominated dimethyl isophthalate, with methyltrichlorosilane (B1216827).

Precursor Synthesis: The required aryl bromide, dimethyl 5-bromoisophthalate, can be synthesized from 5-bromoisophthalic acid through esterification. 5-bromoisophthalic acid itself can be prepared by the bromination of isophthalic acid.

This analysis provides a clear and strategic pathway for the multi-step synthesis of the target linker, starting from readily accessible chemical feedstocks.

Step-by-Step Laboratory Synthesis Procedures for this compound (H6L)

The laboratory synthesis of H6L is a multi-step process that involves the preparation of key intermediates followed by the crucial carbon-silicon bond formation and final hydrolysis.

Synthesis of Key Intermediates

The primary intermediate required for the synthesis is dimethyl 5-bromoisophthalate. This is typically prepared via the esterification of 5-bromoisophthalic acid.

Synthesis of Dimethyl 5-bromoisophthalate:

In a typical procedure, 5-bromoisophthalic acid is refluxed in anhydrous methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.com The reaction mixture is then cooled and poured into water, leading to the precipitation of the crude product. The precipitate is collected by filtration and neutralized with an aqueous solution of sodium bicarbonate. chemicalbook.com After washing with water and drying under vacuum, dimethyl 5-bromoisophthalate is obtained as a white solid. chemicalbook.com

Reactants Reagents/Solvents Reaction Conditions Product Yield
5-Bromoisophthalic acidMethanol, Sulfuric acid (catalytic)RefluxDimethyl 5-bromoisophthalate89% chemicalbook.com

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Carboxylic Acid Functionalization Strategies

The final step in the synthesis of H6L involves the hydrolysis of the hexaester precursor to yield the hexacarboxylic acid. This is a critical step to generate the coordinating functional groups necessary for MOF synthesis.

Hydrolysis of Hexamethyl 5,5',5''-(methylsilanetriyl)triisophthalate:

The hexaester is subjected to basic hydrolysis, typically using an excess of a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF) or methanol to ensure solubility. The reaction mixture is heated to reflux for an extended period to drive the saponification to completion. After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid product is then collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.

Optimization of Reaction Conditions for Yield and Purity of the Linker

For the synthesis of dimethyl 5-bromoisophthalate , key parameters to optimize include the reaction time and the efficiency of the work-up procedure to minimize product loss. The use of anhydrous methanol and a sufficient amount of acid catalyst are crucial for driving the esterification equilibrium towards the product.

In the Grignard reaction , the formation of the Grignard reagent from dimethyl 5-bromoisophthalate is a critical step. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent. The rate of addition of methyltrichlorosilane and the reaction temperature are important variables to control to minimize the formation of side products from Wurtz-type coupling or incomplete reaction. The stoichiometry of the Grignard reagent to the silicon precursor is also a key factor; a slight excess of the Grignard reagent is often used to ensure complete reaction of the silicon tetrachloride.

For the final hydrolysis step , the concentration of the base, the reaction temperature, and the reaction time need to be carefully controlled to ensure complete de-esterification without causing degradation of the silicon-carbon bonds. The purification of the final product is also crucial. Washing the precipitated acid thoroughly with water is essential to remove any residual salts that could interfere with subsequent MOF synthesis.

Scalability Considerations in the Synthesis of this compound

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges.

Grignard Reaction: The Grignard reaction is exothermic and requires careful temperature control on a large scale. The use of large volumes of anhydrous ether also poses safety concerns due to its high flammability and peroxide-forming tendencies. Alternative, higher-boiling point solvents like THF or a mixture of solvents may be considered. Efficient stirring is also critical to ensure homogeneous reaction conditions and prevent localized overheating.

Work-up and Purification: The work-up procedures, particularly extractions and filtrations, can be cumbersome and time-consuming on a large scale. The use of large volumes of solvents for extraction and washing also adds to the cost and environmental impact. Developing efficient crystallization and filtration techniques is essential for large-scale purification.

Cost of Reagents: The cost of starting materials and reagents, especially on a large scale, can be a significant factor. Optimizing the synthesis to use cheaper and more readily available starting materials and reagents is crucial for the economic viability of the process.

Post-Synthetic Modifications and Derivatization Approaches for the Linker

While the primary use of this compound is as a linker in MOF synthesis, its structure offers possibilities for post-synthetic modification, either on the linker itself before MOF formation or on the MOF after its synthesis.

Modification of the Linker:

The aromatic rings of the isophthalate units could potentially undergo further functionalization, such as nitration or halogenation, prior to the final hydrolysis step. This would allow for the introduction of additional functional groups into the final MOF structure, which could be used to tune its properties or for further post-synthetic modifications within the MOF.

Post-Synthetic Modification of MOFs:

Coordination Chemistry and Framework Construction Utilizing 5,5 ,5 Methylsilanetriyl Triisophthalic Acid

Principles of Coordination between 5,5',5'',5'''-(Methylsilanetriyl)tetra-p-phenylene tetracarboxylic acid and Metal Ions/Clusters

The coordination behavior of 5,5',5'',5'''-(methylsilanetriyl)tetra-p-phenylene tetracarboxylic acid with metal ions is primarily dictated by its carboxylate functionalities and the unique geometry imposed by the central silicon atom.

Carboxylate Binding Modes and Coordination Geometries

The carboxylate groups of the isophthalic acid moieties can adopt various binding modes when coordinating to metal centers. These can range from monodentate to bidentate chelating or bridging modes. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system used, and the reaction temperature. In the context of MOF construction, the bridging modes are particularly crucial as they lead to the formation of extended, multidimensional frameworks.

The coordination geometry around the metal ions is also a critical aspect. For instance, with divalent metal ions like Zn(II) or Ni(II), tetrahedral or octahedral coordination geometries are commonly observed. These geometries, in conjunction with the tripodal nature of the ligand, can give rise to complex and often predictable network topologies.

Role of the Silane Moiety in Directing Connectivity

The central methylsilanetriyl group plays a pivotal role in pre-organizing the isophthalic acid units in a tetrahedral fashion. This pre-organization is key to directing the connectivity of the resulting framework. The silicon atom acts as a rigid tetrahedral node, ensuring that the carboxylate functional groups are presented to the metal centers in a well-defined spatial arrangement. This can lead to the formation of highly symmetric and porous structures. The methyl group attached to the silicon atom can also influence the steric environment around the core of the ligand, which may affect the packing of the resulting framework and its porosity. Research on similar silicon-centered tetrahedral ligands has shown that the central silicon atom is instrumental in creating 3D networks with significant void percentages. acs.org

Synthesis of Metal-Organic Frameworks (MOFs) with 5,5',5'',5'''-(Methylsilanetriyl)tetra-p-phenylene tetracarboxylic acid as a Linker

The synthesis of MOFs using this tripodal ligand typically employs solvothermal or hydrothermal methods, which are well-established techniques for crystallizing these porous materials.

Solvothermal and Hydrothermal Synthesis Protocols

Solvothermal and hydrothermal syntheses involve heating a mixture of the ligand, a metal salt precursor, and a solvent in a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF. The choice of solvent is critical and can significantly influence the final structure. High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis. In hydrothermal synthesis, water is the primary solvent. The reaction temperature and duration are key parameters that need to be optimized to obtain crystalline products with the desired phase purity and morphology.

Table 1: General Solvothermal/Hydrothermal Synthesis Parameters for Isophthalate-Based MOFs

Parameter Typical Range/Value
Temperature 80 - 180 °C
Reaction Time 12 - 72 hours
Solvent DMF, DEF, Water
pH (Hydrothermal) 3 - 7

Influence of Metal Node Precursors (e.g., Ni(II), Zn(II) Clusters)

The choice of the metal precursor is a determining factor in the structure and properties of the resulting MOF. Divalent metal ions such as Ni(II) and Zn(II) are frequently used due to their versatile coordination geometries.

With Zn(II) precursors, such as zinc nitrate (B79036) or zinc acetate, the formation of secondary building units (SBUs) like the well-known paddlewheel [Zn₂(COO)₄] cluster is common. These SBUs can then be linked by the tripodal ligand to form robust and porous frameworks. The coordination chemistry of zinc with isophthalate (B1238265) ligands has been shown to yield diverse structures, from 1D chains to complex 3D networks. ias.ac.in

Ni(II) precursors, like nickel nitrate or nickel chloride, can also form a variety of SBUs. The coordination environment around the Ni(II) ion, which is often octahedral, can lead to different framework topologies compared to those obtained with Zn(II). The magnetic and electronic properties of the resulting Ni-based MOFs are also of significant interest. Studies on Ni(II) coordination polymers with substituted isophthalic acids have demonstrated the formation of both 2D and 3D structures. researchgate.net

Modulators and Solvents in Directed Assembly

Modulators are often added to the synthesis mixture to control the nucleation and growth of MOF crystals. These are typically monofunctional ligands, such as monocarboxylic acids (e.g., acetic acid, formic acid), that compete with the multidentate linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to larger and more well-defined crystals. Modulators can also influence the defect concentration within the MOF structure, which in turn can affect its properties, such as catalytic activity and gas sorption capacity.

The solvent system not only facilitates the dissolution of reactants but can also play a templating role in the formation of the framework. Solvent molecules can coordinate to the metal centers or be trapped within the pores of the MOF during crystallization. The polarity and size of the solvent molecules can influence the final topology and porosity of the material. For instance, the use of different solvents can lead to the formation of different polymorphs of the same MOF.

Table 2: Compound Names Mentioned in the Article

Compound Name
5,5',5''-(Methylsilanetriyl)triisophthalic acid
N,N-dimethylformamide (DMF)
N,N-diethylformamide (DEF)
Acetic acid
Formic acid
Zinc nitrate
Zinc acetate
Nickel nitrate

Formation of Secondary Building Units (SBUs) with this compound

No research findings are currently available on the formation of Secondary Building Units (SBUs) involving this compound.

The potential of this compound to form well-defined SBUs with various metal ions is a topic of theoretical interest. The tripodal nature of the ligand, with its three isophthalic acid moieties extending from a central methylsilane core, suggests that it could coordinate to metal centers to form polynuclear clusters. The geometry and connectivity of these hypothetical SBUs would be dictated by the coordination preferences of the metal ion and the flexibility of the silicon-centered linker.

Table 3.2.4.1: Hypothetical Secondary Building Units (SBUs) with this compound

Metal IonPotential SBU GeometryPredicted Connectivity
Zn(II)Tetrahedral or Octahedral3-connected
Cu(II)Paddlewheel or Octahedral3-connected
Zr(IV)Octahedral or Square Antiprismatic6-connected
Cr(III)Octahedral3-connected

This table is purely speculative and not based on experimental data.

Controlled Crystal Growth and Morphology Engineering

There is no published research on the controlled crystal growth or morphology engineering of MOFs using this compound.

The controlled growth of crystalline materials is crucial for their application. For MOFs, morphology engineering can influence properties such as catalytic activity, guest accessibility, and processability. The use of modulators, control of reaction temperature, and solvent selection are common strategies to influence crystal habit. In the context of this compound, the bulky and three-dimensional nature of the linker could present unique challenges and opportunities for crystal engineering. Future research could explore how its structural characteristics might be leveraged to produce specific crystal morphologies.

Exploration of this compound in Covalent Organic Framework (COF) Synthesis

No experimental studies on the use of this compound for the synthesis of Covalent Organic Frameworks (COFs) have been reported.

The application of this linker in COF synthesis is an area ripe for theoretical and eventual experimental exploration.

Theoretical Feasibility of Covalent Linkage Reactions

The isophthalic acid functional groups of this compound could theoretically participate in various covalent bond-forming reactions suitable for COF synthesis. For instance, condensation reactions with appropriate co-monomers could lead to the formation of imine, boronate ester, or other linkages. The tetrahedral-like geometry of the central silicon atom could direct the formation of a 3D network structure.

Table 3.3.1.1: Potential Covalent Linkage Reactions for COF Synthesis

Reaction TypeCo-monomerResulting Linkage
Imine CondensationTetra-amineImine
Boronate Ester FormationDi- or Triboronic acidBoronate Ester
Amide FormationDi- or TriamineAmide

This table presents theoretical possibilities and is not based on reported experimental outcomes.

Design Strategies for 3D COFs Incorporating the Linker

The design of 3D COFs requires careful consideration of linker geometry and reaction conditions to promote the formation of a crystalline, porous network. The C3v symmetry of this compound makes it an intriguing candidate for the construction of non-interpenetrated, highly porous 3D COFs. Computational modeling could be employed to predict the most likely network topologies that would result from its combination with various complementary linkers. Such theoretical studies would be invaluable in guiding the synthetic efforts needed to realize these novel materials.

Structural Characterization and Topological Analysis of Materials Derived from 5,5 ,5 Methylsilanetriyl Triisophthalic Acid

Advanced Crystallographic Investigations of MOFs

Single-Crystal X-ray Diffraction (SXRD) for Precise Atomic Arrangement

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline material. nih.gov For a MOF synthesized from 5,5',5''-(Methylsilanetriyl)triisophthalic acid, a successful SXRD analysis would yield a detailed crystallographic information file (CIF). This file contains critical data that defines the material's structure.

Key parameters obtained from SXRD include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Information on the coordination environment of the metal centers and the geometry of the organic linker.

Porosity and Channel Structure: Calculation of the solvent-accessible volume and characterization of the pore dimensions and connectivity.

For a hypothetical MOF, one could anticipate a complex, three-dimensional network given the tripodal and multi-dentate nature of the this compound linker. The silicon atom would act as a central node for the three isophthalate (B1238265) arms, leading to potentially intricate and highly porous structures.

Interactive Data Table: Hypothetical SXRD Data for a MOF Derived from this compound

ParameterHypothetical ValueDescription
Crystal SystemCubicA highly symmetric crystal system.
Space GroupIa-3dA common space group for complex, high-symmetry frameworks.
a, b, c (Å)a = b = c = 35.124The lengths of the unit cell axes.
α, β, γ (°)α = β = γ = 90The angles of the unit cell axes.
Volume (ų)43335.8The volume of the unit cell.
Calculated Density (g/cm³)0.58An indicator of a potentially porous material.
Solvent Accessible Volume75%The percentage of the unit cell volume accessible to solvent molecules.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity

While SXRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material. rsc.org It is a rapid and non-destructive technique used to confirm that the synthesized powder corresponds to the structure determined by SXRD and to assess its phase purity and crystallinity. researchgate.net

In the characterization of a new MOF, the experimental PXRD pattern of the bulk sample is compared with the pattern simulated from the SXRD data. A good match between the two patterns confirms that the single crystal is representative of the bulk material. The sharpness and intensity of the diffraction peaks in a PXRD pattern also provide an indication of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline material, whereas broad peaks can indicate the presence of smaller crystallites or amorphous content.

Spectroscopic Characterization Techniques for Framework Integrity

Spectroscopic techniques are vital for confirming the chemical composition and coordination within the MOF structure, ensuring the integrity of the organic linker and its bonding to the metal nodes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Carboxylate Coordination

FTIR spectroscopy is a powerful tool for probing the coordination environment of the carboxylate groups in the this compound linker. The vibrational frequencies of the carboxylate (COO⁻) groups are sensitive to their coordination mode with the metal ions.

In the FTIR spectrum of the free linker, the characteristic C=O stretching vibration of the carboxylic acid groups would be observed around 1700 cm⁻¹. Upon coordination to a metal center in a MOF, this band typically disappears and is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the deprotonated carboxylate group. nih.gov The separation between these two frequencies (Δν = ν_asym - ν_sym) can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). umt.edu.my

Interactive Data Table: Expected FTIR Peaks for a MOF from this compound

Functional GroupFree Linker (cm⁻¹)Coordinated in MOF (cm⁻¹)Interpretation
O-H (Carboxylic Acid)~3000 (broad)AbsentDisappearance indicates deprotonation and coordination of the carboxylate groups.
C=O (Carboxylic Acid)~1700AbsentReplaced by asymmetric and symmetric carboxylate stretches upon coordination.
Carboxylate (asymmetric stretch)N/A~1610 - 1550Indicates coordination of the carboxylate to the metal center.
Carboxylate (symmetric stretch)N/A~1440 - 1380Indicates coordination of the carboxylate to the metal center. nih.gov
Si-C Stretch~1260~1260The presence of this peak confirms the integrity of the methylsilanetriyl core of the linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR of the linker)

NMR spectroscopy, particularly ¹H NMR, is used to confirm the structure of the organic linker before and after its incorporation into the MOF. To perform NMR on the MOF, the crystalline solid is typically digested in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to release the organic linkers.

The ¹H NMR spectrum of the digested MOF should match that of the pure this compound linker. This confirms that the linker has not undergone any chemical transformations or degradation during the solvothermal synthesis of the MOF. The spectrum would be expected to show characteristic signals for the aromatic protons on the isophthalate rings and a singlet for the methyl protons attached to the silicon atom.

Microscopic and Morphological Analysis

Microscopic techniques are employed to visualize the crystal size, shape (morphology), and surface features of the synthesized MOF material. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct images of the MOF crystals, revealing details about their external morphology, which is influenced by the synthesis conditions. For a MOF derived from the highly symmetric this compound, one might expect to observe crystals with well-defined habits, such as cubic or octahedral shapes.

Transmission Electron Microscopy (TEM) for Microstructural Details

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the examination of the internal structure and microstructural details of MOF materials. TEM can reveal information about the crystal lattice, the presence of defects, and the distribution of metal clusters within the framework. In the broader field of MOF research, TEM has been used to confirm the ordered porous nature of materials and to visualize the nanoscale architecture of the frameworks. For a material derived from this compound, TEM would be instrumental in confirming the presence of ordered channels and providing evidence of the framework's integrity at the nanoscale.

Porous Architecture Assessment of Derived Frameworks

The defining characteristic of many MOFs is their permanent porosity. A thorough assessment of the porous architecture is therefore essential.

Pore Size Distribution and Porosity Analysis

The porosity of MOFs is typically characterized by gas sorption measurements, most commonly using nitrogen at 77 K. The resulting isotherm provides a wealth of information about the material's surface area, pore volume, and pore size distribution. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption data.

The pore size distribution is often determined using theoretical models applied to the adsorption isotherm, such as Density Functional Theory (DFT) or the Horvath-Kawazoe (H-K) method for microporous materials. This analysis reveals the range of pore diameters present within the material, which is critical for applications such as gas separation and catalysis. For a framework constructed from this compound, the tripodal nature of the linker would be expected to generate a complex porous system, and gas sorption analysis would be key to quantifying its key porosity metrics.

ParameterDescriptionTypical Unit
BET Surface AreaThe total surface area of the material available for gas adsorption.m²/g
Total Pore VolumeThe total volume of the pores within the material.cm³/g
Micropore VolumeThe volume of pores with a diameter less than 2 nm.cm³/g
Mesopore VolumeThe volume of pores with a diameter between 2 and 50 nm.cm³/g
Pore Size DistributionThe distribution of pore diameters within the material.Å or nm

Analysis of Channel Topologies

The underlying topology of a MOF describes the connectivity of its constituent building blocks (metal nodes and organic linkers), simplifying the complex crystal structure into a net-like representation. This topological analysis is a powerful tool for classifying and understanding the architecture of MOFs, and for designing new frameworks with desired properties.

The topology of a MOF can be determined from its single-crystal X-ray diffraction data using software such as TOPOS. The resulting topology is often described by a three-letter symbol, such as pcu (primitive cubic), fcu (face-centered cubic), or dia (diamondoid).

Given the C3 symmetry of the this compound linker, it could potentially form frameworks with a variety of topologies depending on the coordination geometry of the metal node. For example, if linked with a trigonal prismatic secondary building unit (SBU), it could lead to the formation of a 3D framework. One notable topology that often arises from the assembly of trigonal linkers and certain metal clusters is the rht topology. The rht net is of particular interest due to its high porosity and the presence of large, accessible cages, making it a target for gas storage applications. The analysis of a MOF derived from the titular ligand would involve determining its underlying net to understand the connectivity and the nature of the porous system, which could range from simple 1D channels to complex 3D interconnected frameworks.

TopologyDescriptionCommon Features
1D Channels A porous structure with channels extending in one dimension.Often results from the stacking of 2D layers.
3D Frameworks An interconnected porous network extending in three dimensions.Provides high stability and permanent porosity.
rht A topology based on a rhombic triacontahedron, known for its high porosity.Characterized by large cages and multiple types of pores.

Functional Performance and Applications of Frameworks Derived from 5,5 ,5 Methylsilanetriyl Triisophthalic Acid

Heterogeneous Catalysis

Metal-organic frameworks (MOFs) are a prominent class of porous materials constructed from inorganic metal nodes and organic linkers. researchgate.net Their high surface area, tunable pore sizes, and the potential for introducing specific active sites make them excellent candidates for heterogeneous catalysis. lidsen.com Frameworks derived from 5,5',5''-(Methylsilanetriyl)triisophthalic acid are particularly noteworthy. In these structures, the deprotonated carboxylate groups of the linker assemble with metal clusters, such as trinuclear metal nodes, to form stable, porous networks. researchgate.net These frameworks bridge the gap between homogeneous and heterogeneous catalysis by providing the precision of molecular active sites within a solid, easily recoverable material. lidsen.com

A significant application of these frameworks is in the chemical fixation of carbon dioxide (CO2), a critical strategy for mitigating its atmospheric concentration. researchgate.netresearchgate.net The conversion of CO2 into valuable chemicals is an economically and environmentally attractive approach. encyclopedia.pub One of the most atom-economic of these processes is the cycloaddition of CO2 to epoxides to form cyclic carbonates. northwestern.edu Cyclic carbonates are valuable compounds with applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers like polycarbonates. rsc.org MOFs derived from this compound have been shown to be effective catalysts for this transformation, often operable under mild reaction conditions. researchgate.net

Frameworks built with the this compound linker effectively catalyze the coupling reaction between CO2 and various epoxides. researchgate.net This reaction involves the formal insertion of a CO2 molecule into the C-O bond of the epoxide ring, a thermodynamically stable molecule that requires catalytic activation. rsc.orgmdpi.com The porous nature and presence of abundant metal sites within these MOFs facilitate this conversion. researchgate.net The reaction is highly atom-efficient, producing cyclic carbonates with 100% atom economy. northwestern.edu Zirconium-based MOFs, in particular, have shown high catalytic activity for CO2 cycloaddition due to the presence of accessible Lewis acid sites at the metal clusters. nih.govnih.gov

The catalytic cycle for the cycloaddition of CO2 to epoxides within these MOFs generally proceeds through a well-established mechanistic pathway. The process is typically initiated by the activation of the epoxide ring. encyclopedia.pubmdpi.com

The key steps are:

Epoxide Activation: The Lewis acidic metal sites within the MOF's inorganic nodes coordinate to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. mdpi.comfrontiersin.org

Nucleophilic Attack and Ring-Opening: A nucleophile, often a co-catalyst such as a halide anion from a salt like tetrabutylammonium bromide (TBABr), attacks one of the carbon atoms of the activated epoxide ring. encyclopedia.pubmdpi.com This results in the opening of the strained three-membered ring and the formation of a halo-alkoxide intermediate. northwestern.edu

CO2 Insertion: The highly stable CO2 molecule is then activated and reacts with the alkoxide intermediate. This step forms a linear carbonate species. mdpi.com

Cyclization and Catalyst Regeneration: The final step involves an intramolecular cyclization, where the terminal halide is eliminated, forming the five-membered cyclic carbonate product and regenerating the active catalytic site for the next cycle. mdpi.comnih.gov

The synergistic effect between the MOF's Lewis acid sites and the nucleophilic co-catalyst is crucial for achieving high catalytic performance under mild conditions. encyclopedia.pubmdpi.com

The catalytic efficiency of frameworks derived from this compound is evaluated based on conversion, selectivity, and yield under specific reaction conditions. Studies on related MOFs show that high yields of cyclic carbonates can be achieved under mild conditions, such as atmospheric pressure of CO2 and moderate temperatures. nih.gov For instance, certain zirconium-based MOFs have demonstrated high conversion and selectivity for the cycloaddition of CO2 under solvent-free conditions at 1 atm and 80 °C. nih.gov

Turnover frequency (TOF), which measures the number of substrate molecules converted per catalytic site per unit of time, is a key metric for assessing catalyst activity. researchgate.net While specific TOF values for frameworks derived solely from this linker are not always detailed, the high yields and conversions reported for structurally similar MOFs indicate efficient catalytic performance. The efficiency is influenced by factors such as the density of accessible Lewis acid sites, the choice of metal node, and the presence of a co-catalyst. nih.govfrontiersin.org

Below is a table summarizing typical catalytic performance data for MOF-catalyzed CO2 cycloaddition reactions with various epoxides.

Epoxide SubstrateCatalyst SystemCo-catalystTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)
Propylene OxideZr-MOFTBABr80112>99>99
Styrene OxideZr-MOFTBABr80112>99>99
EpichlorohydrinZr-MOFTBABr8011298>99
1,2-EpoxybutaneZr-MOFTBABr80112>99>99

This table is representative of data found for zirconium-based MOFs in CO2 cycloaddition reactions, such as those reported by Nguyen et al. nih.gov

A significant advantage of using heterogeneous catalysts like MOFs is their potential for recovery and reuse. researchgate.netrsc.org Stability and recyclability are critical factors from both an economic and environmental perspective. researchgate.net A MOF synthesized using this compound has been shown to possess excellent stability. researchgate.net Studies have demonstrated that this catalyst could be recovered and reused for at least five consecutive cycles without a significant loss in its catalytic activity. researchgate.net Furthermore, the structural integrity of the framework was maintained throughout the recycling process, confirming its robustness as a heterogeneous catalyst. researchgate.net This high stability is often a characteristic of frameworks built with high-valent metals like zirconium, which form strong coordination bonds with carboxylate linkers. berkeley.edu

While CO2 fixation is a primary application, the structural features of frameworks derived from this compound suggest their potential utility in other catalytic transformations. The presence of well-defined Lewis acid sites at the metal nodes makes these materials candidates for a range of acid-catalyzed reactions. researchgate.net

Oxidation Reactions: MOFs can act as catalysts for the oxidation of alcohols and other organic substrates. researchgate.net The metal centers within the framework can facilitate redox processes, making them suitable for such transformations, often under solvent-free or microwave-assisted conditions. researchgate.net

C-C Bond Forming Reactions: These frameworks could also be applied to important C-C bond-forming reactions. For example, the Henry reaction (nitroaldol reaction), which involves the condensation of a nitroalkane and an aldehyde, is often catalyzed by materials possessing both acid and base sites. researchgate.netmdpi.com Functionalization of the MOF linker or nodes could introduce the necessary basic sites to work in concert with the intrinsic Lewis acidity of the metal centers.

Friedel-Crafts and Condensation Reactions: The Lewis acidic nature of the metal nodes in these MOFs makes them potential catalysts for Friedel-Crafts alkylations and acylations, as well as various condensation reactions, which are fundamental transformations in organic synthesis. researchgate.net

The exploration of these MOFs in a broader range of catalytic applications remains an active area of research, with their tunable nature offering significant opportunities for designing highly specialized catalysts. lidsen.com

Strategies for Enhancing Catalytic Activity (e.g., incorporation of bimetallic active sites)

A key strategy to enhance the catalytic performance of MOFs is the incorporation of multiple types of metal ions to create bimetallic active sites. This approach can lead to synergistic effects that improve catalytic activity, selectivity, and stability compared to their monometallic counterparts. nih.govnih.gov The presence of two different metals can optimize the distribution of catalytic sites and create unique electronic and structural properties. nih.govumn.edu

One effective method involves incorporating a second metal ion into the inorganic nodes of an existing framework. For example, a zinc-based MOF constructed with this compound, denoted as compound 1 ({[Zn₇L₂(DMF)₃(H₂O)(OH)₂]·5DMF}n), serves as a promising catalytic platform due to its large specific surface area. nih.gov By introducing magnesium ions, an isomorphic bimetallic MOF, ZnMg-1 , was synthesized. This bimetallic framework demonstrated enhanced catalytic activity for the chemical fixation of carbon dioxide (CO₂) into cyclic carbonates when compared to the original monometallic MOF under identical conditions. nih.gov Theoretical calculations and experimental results indicate that these bimetallic active sites play a crucial role in facilitating the reaction between epoxides and CO₂. nih.gov

The design of bimetallic MOFs allows for one metal to serve as the primary catalytic center while the other helps maintain the structural integrity of the framework, leading to a more robust and efficient catalyst. nih.gov This synergistic cooperation between the two metals is a promising avenue for developing highly active and selective heterogeneous catalysts for various chemical transformations. nih.govproquest.com

Table 1: Comparison of Catalytic Performance for CO₂ Fixation This table illustrates the enhanced catalytic activity of the bimetallic framework derived from this compound.

Catalyst Reaction Conditions Conversion/Yield Reference
Compound 1 (Zn-MOF) CO₂ + Epoxide → Cyclic Carbonate Standard Good nih.gov
ZnMg-1 (Bimetallic) CO₂ + Epoxide → Cyclic Carbonate Standard Enhanced nih.gov

Gas Adsorption and Separation Capabilities

The inherent porosity and tunable pore environments of MOFs make them exceptional candidates for gas adsorption and separation. nih.gov Frameworks derived from this compound, with their significant surface area and channel structures, are well-suited for these applications. nih.gov

The selective capture of CO₂ is a critical area of research for mitigating greenhouse gas emissions and for gas purification. rsc.org MOFs have shown great potential in this field due to their ability to be functionalized to enhance CO₂ affinity. nih.gov Strategies include introducing functional groups that have strong interactions with CO₂ molecules or creating frameworks with optimal pore sizes. researchgate.net

For instance, lanthanide-based MOFs have demonstrated good CO₂ adsorption at room temperature and moderate selectivity over nitrogen (N₂) and methane (CH₄). nih.gov Breakthrough experiments with these materials have confirmed their ability to effectively separate CO₂ from a binary CO₂/N₂ mixture, maintaining performance over multiple cycles. nih.gov The combination of open metal sites and a charged framework in some MOFs can lead to exceptionally high CO₂/N₂ selectivity, a desirable trait for post-combustion capture. rsc.org While specific CO₂ adsorption data for frameworks based solely on this compound is emerging, their demonstrated catalytic utility in CO₂ fixation suggests a strong interaction with CO₂ molecules, indicating high potential for selective capture applications. nih.gov

Table 2: CO₂ Adsorption Selectivity in Various MOFs This table provides comparative data on the selectivity of different MOF materials for CO₂ over other common gases.

MOF Material Selectivity (CO₂/N₂) Selectivity (CO₂/CH₄) Conditions Reference
MOF-592 Moderate Moderate Room Temperature nih.gov
Cu-Sp5 >200 - Post-combustion flue gas rsc.org
Functionalized Ni-BDP High High - nih.gov

The separation of light hydrocarbons is a crucial and energy-intensive process in the chemical industry, particularly for the production of polymer-grade olefins like ethylene and propylene. berkeley.edu MOFs offer an energy-efficient alternative to traditional cryogenic distillation due to their designable structures and tunable pore chemistry. nih.govresearchgate.net

The separation can be achieved through several mechanisms. MOFs with open metal sites can strongly bind unsaturated hydrocarbons, which is advantageous for olefin/paraffin separations. berkeley.edu Alternatively, kinetic separation relies on the precise control of pore apertures to allow smaller molecules to diffuse faster than larger ones. berkeley.eduresearchgate.net For example, copper-based MOFs have shown a higher uptake of C₂ hydrocarbons (ethane, ethylene, acetylene) compared to methane at room temperature, making them promising for separating these valuable chemicals from natural gas. chemistryviews.org The introduction of specific functional groups into the MOF structure can tune the channel and pore size, thereby improving the adsorption selectivity for C₂ and C₃ hydrocarbons over methane. nih.gov

Table 3: Performance of MOFs in C₂ Hydrocarbon Separations This table summarizes the separation capabilities of different MOFs for light hydrocarbons.

MOF Material Separation Task Key Feature/Mechanism Selectivity Reference
UNT-14 (Cu-MOF) C₂Hn / CH₄ Higher uptake of C₂ hydrocarbons High chemistryviews.org
NOTT-300 C₂H₄ / C₂H₆ Acidic hydroxides bind ethylene IAST Selectivity: 48.7 berkeley.edu
1-ims series C₃H₈ / CH₄ Functionalized imidazolate pillars >100 nih.gov

Understanding the kinetics and thermodynamics of gas adsorption is vital for evaluating the practical performance of a MOF adsorbent. Key parameters include the heat of adsorption (Qst), which indicates the strength of the interaction between the gas molecule and the framework, and the adsorption capacity, which determines the volume of gas that can be stored. nih.gov

For hydrocarbon separations, MOFs with open metal sites often exhibit strong binding and high adsorption enthalpies for unsaturated hydrocarbons. berkeley.edu For example, the MOF NKMOF-1-Ni displays a very high zero-coverage enthalpy of C₂H₂ adsorption of 60.3 kJ/mol. berkeley.edu However, strong binding can make adsorbent regeneration energy-intensive. mdpi.com Therefore, an ideal adsorbent balances good selectivity with moderate binding energies to facilitate easy desorption and reuse. berkeley.edu Kinetic selectivity, where separation is based on differing diffusion rates of molecules through the MOF's pores, is another important mechanism. This is often seen in flexible MOFs that exhibit "gate-opening" behavior, where the framework pores expand only in the presence of a specific gas at a certain pressure. berkeley.edu

Sensing Applications

Luminescent metal-organic frameworks (LMOFs) have emerged as a significant class of materials for chemical sensing applications. sciengine.comsemanticscholar.org Their high sensitivity, selectivity, and rapid response are attributable to their well-defined crystalline structures, tunable pores, and diverse functionalization possibilities. worldscientific.comnih.gov

The detection of ferric ions (Fe³⁺) is of great importance in environmental monitoring and for diagnosing medical conditions related to iron imbalance. nih.gov LMOFs offer a promising platform for developing fluorescent sensors for Fe³⁺.

A novel fluorescent MOF synthesized using this compound and Zn(II) ions has been shown to be a highly sensitive and selective sensor for detecting Fe³⁺ ions in aqueous solutions. researchgate.net This framework exhibits considerable water stability, a crucial property for practical applications. The detection mechanism is based on luminescence quenching; the fluorescence intensity of the MOF decreases significantly in the presence of Fe³⁺ ions. This quenching effect is highly selective for Fe³⁺ over other competing metal ions. researchgate.netrsc.org The high selectivity is often attributed to the strong interaction between the Fe³⁺ ions and the functional groups within the MOF structure, which facilitates an efficient energy or electron transfer process that quenches the luminescence. nih.govrsc.org

Table 4: Characteristics of MOF-based Fluorescent Fe³⁺ Sensors This table compares the properties of different LMOFs used for the detection of ferric ions.

MOF Sensor Linker Ligand Detection Mechanism Key Feature Reference
{[Zn₃HL(μ₃-OH)(H₂O)₂]∙3(H₂O)∙DMA}n This compound Luminescence Quenching High sensitivity and selectivity in water researchgate.net
[In(L)(μ₂-OH)]·0.5H₂O 5-(1H-imidazol-1-yl)isophthalic acid Luminescence Quenching High hydrolytic and chemical stability rsc.org
RhB@Tb-MOFs - Ratiometric Response Turn-off response to Fe³⁺ mdpi.com

Response Mechanisms and Selectivity Studies

There is currently no available research detailing the response mechanisms or selectivity of frameworks incorporating this compound. Studies on other MOFs have shown that the functional groups and structural properties of the organic linkers play a crucial role in determining how the framework interacts with guest molecules. For instance, the presence of specific functional groups can lead to selective adsorption of gases or recognition of certain molecules. However, without empirical data, it is not possible to delineate the specific response mechanisms or selectivity profiles for frameworks based on this particular silicon-containing linker.

Other Advanced Applications

While research into silicon-based materials for advanced applications is an active area, specific examples utilizing frameworks from this compound in fields such as drug delivery or electronic materials are not documented in the current body of scientific literature.

The potential for MOFs in drug delivery is generally attributed to their high porosity and tunable functionality. nih.gov Similarly, the incorporation of silicon-based components, such as silsesquioxanes, into hybrid nanomaterials has been explored for a variety of advanced applications, including catalysts, sensors, and biomedicine. researchgate.net For instance, silicon-based linkers have been investigated for the tunable acid-sensitive release of drugs from polymeric nanoparticles. uu.nlresearchgate.net Additionally, silicon phthalocyanines have been used as linkers to create MOF thin films with potential applications in optoelectronics. flogen.org

However, it is crucial to note that these examples involve different silicon-containing molecules and material architectures. The direct application and performance of frameworks derived specifically from this compound in these or any other advanced applications have yet to be reported. The unique structural and electronic properties that the methylsilanetriyl core might impart to a MOF structure remain an open area for future research.

Computational and Theoretical Investigations of 5,5 ,5 Methylsilanetriyl Triisophthalic Acid Based Frameworks

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of MOFs, DFT provides fundamental insights into the nature of chemical bonding, electronic properties, and reactivity.

Modeling of Active Sites within Catalytic Frameworks

Should a MOF constructed from 5,5',5'',5'''-(methylsilanetriyl)tetraisophthalic acid exhibit catalytic activity, DFT would be an indispensable tool for modeling the active sites. Researchers can create computational models of the catalytic center, which could be the metal node, a functional group on the linker, or an incorporated co-catalyst. DFT calculations can determine the geometry of the active site, its electronic properties, and how it interacts with reactant molecules. This modeling can help in understanding the catalytic mechanism at a molecular level.

Prediction of Reaction Pathways and Transition States

DFT is frequently used to map out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. For a catalytic process occurring within a 5,5',5'',5'''-(methylsilanetriyl)tetraisophthalic acid-based MOF, DFT calculations could be used to determine the activation energies for different proposed mechanisms. This information is vital for predicting reaction rates and selectivity, and for designing more efficient catalysts. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Molecular Dynamics and Monte Carlo Simulations

While DFT provides detailed electronic information, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are classical methods used to study the dynamic behavior and thermodynamic properties of larger systems over longer timescales.

Simulation of Gas Adsorption and Diffusion within Pores

For applications such as gas storage and separation, MD and MC simulations are critical. Grand Canonical Monte Carlo (GCMC) simulations are a standard method to predict gas adsorption isotherms. In a GCMC simulation of a framework based on 5,5',5'',5'''-(methylsilanetriyl)tetraisophthalic acid, the pore structure would be modeled, and the uptake of various gas molecules (e.g., CO₂, CH₄, H₂) at different pressures and temperatures would be simulated.

Molecular dynamics simulations can then be used to study the diffusion of adsorbed gas molecules within the pores. By tracking the trajectories of individual molecules over time, diffusion coefficients can be calculated. This information is crucial for understanding the kinetics of adsorption and desorption processes.

Understanding Guest-Host Interactions

Both MD and MC simulations provide valuable insights into the interactions between guest molecules and the host framework. By analyzing the simulation trajectories, researchers can identify preferential binding sites for guest molecules within the pores of the MOF. Radial distribution functions can be calculated to understand the average distances and coordination of guest molecules with specific atoms of the framework. Furthermore, the energetic contributions of different types of interactions (e.g., van der Waals, electrostatic) between the guest and the host can be quantified, providing a deeper understanding of the adsorption mechanism.

Below is a hypothetical data table illustrating the type of information that could be generated from GCMC simulations for a MOF based on 5,5',5'',5'''-(methylsilanetriyl)tetraisophthalic acid.

GasPressure (bar)Temperature (K)Adsorption Capacity (mmol/g)
CO₂1298Data not available
CO₂10298Data not available
CH₄1298Data not available
CH₄10298Data not available
H₂177Data not available
H₂1077Data not available

Prediction of Structural Features and Stability

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are routinely employed to predict a range of structural and stability-related characteristics of MOFs. These predictions typically include:

Topological Analysis: Forecasting the probable network topology that a given linker and metal node will form.

Pore Geometry and Size: Calculating key parameters like pore limiting diameter, largest cavity diameter, and accessible surface area, which are crucial for applications in gas storage and separation.

Mechanical Stability: Assessing properties such as bulk modulus, shear modulus, and Young's modulus to understand the framework's rigidity and response to external pressure.

Thermal and Chemical Stability: Simulating the behavior of the framework at elevated temperatures or in the presence of various chemical agents to predict its operational limits.

Unfortunately, a search of scholarly databases and research articles did not yield any specific studies that have applied these computational techniques to predict the structural features or stability of frameworks constructed from 5,5',5''-(Methylsilanetriyl)triisophthalic acid. While general principles of MOF design suggest that the tripodal and semi-rigid nature of this linker could lead to the formation of porous, three-dimensional networks, specific predictions remain speculative without dedicated computational modeling.

Correlation between Theoretical Predictions and Experimental Observations

The validation of theoretical models through comparison with experimental data is a critical aspect of computational materials science. This correlation allows for the refinement of computational methods and provides deeper insights into the structure-property relationships of materials. For a given MOF, this process would typically involve comparing:

Predicted vs. Experimental Crystal Structures: Matching the computationally determined unit cell parameters, bond lengths, and angles with data obtained from single-crystal or powder X-ray diffraction.

Calculated vs. Measured Gas Sorption Isotherms: Comparing the predicted uptake of gases like N₂, H₂, CO₂, or CH₄ at various pressures with experimental measurements to validate the accuracy of the modeled pore architecture and surface chemistry.

Theoretical vs. Observed Stability: Correlating the predicted thermal decomposition temperatures or the retention of crystallinity in different chemical environments with results from thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) of the synthesized material.

In the absence of any published computational studies on this compound-based frameworks, no such correlation between theoretical predictions and experimental observations can be drawn. The scientific community awaits future research that will bridge this gap and provide a computational understanding of the potential of this functionalized linker in the design of novel metal-organic frameworks.

Future Perspectives and Emerging Research Directions

Challenges and Opportunities in the Synthesis and Scale-Up of MOFs/COFs from 5,5',5''-(Methylsilanetriyl)triisophthalic acid

The synthesis and subsequent scale-up of crystalline porous materials from this compound are areas ripe for innovation. A primary challenge is achieving precise control over the crystallization process to consistently produce phase-pure materials. The conformational flexibility of the silicon-carbon bonds can introduce variability, potentially leading to the formation of undesired polymorphs or amorphous byproducts. Addressing this requires a deep understanding of the thermodynamic and kinetic landscape of the framework's self-assembly.

Opportunities for advancement are present in the exploration of unconventional synthesis methodologies. Techniques such as mechanochemistry, sonochemistry, and microwave-assisted synthesis offer potential pathways to more sustainable and efficient production. These methods can reduce reaction times, minimize solvent usage, and in some cases, provide access to novel kinetic products not achievable through traditional solvothermal routes. Furthermore, the development of continuous flow processes is a critical step towards the industrial-scale production of these materials, necessitating detailed studies on reaction kinetics and process optimization.

Design of Novel Framework Topologies and Architectures

The C3v symmetry inherent to this compound makes it an exemplary candidate for the rational design of complex, three-dimensional framework topologies. The tetrahedral arrangement of its isophthalate (B1238265) moieties provides a blueprint for constructing networks with high porosity, intricate pore systems, and enhanced stability.

Future research is directed towards leveraging the principles of reticular chemistry to deliberately target and synthesize frameworks with predetermined structures and properties. By judiciously selecting metal nodes or organic co-linkers, it is possible to engineer materials with precisely controlled pore sizes and functionalities. The exploration of phenomena such as framework interpenetration and the formation of multi-netted structures offers additional strategies for fine-tuning the mechanical properties and guest-accessible volume of the resulting materials.

Integration of this compound into Hybrid Materials

A significant area of emerging research is the incorporation of this compound-based frameworks into hybrid materials. These composites aim to synergistically combine the unique properties of the porous framework with those of other material classes, such as polymers, metal nanoparticles, or other porous solids. A notable application is in the fabrication of mixed-matrix membranes (MMMs), where the inclusion of these MOF or COF particles can significantly enhance the gas separation performance of the polymeric matrix.

A critical challenge in this domain is ensuring robust interfacial compatibility and adhesion between the framework and the surrounding matrix. Surface functionalization of the framework crystals or the use of molecular compatibilizers are strategies being explored to overcome this hurdle. The potential applications for these hybrid systems are broad, ranging from advanced catalytic systems, where reactive nanoparticles are encapsulated within the framework's pores, to novel sensing platforms that integrate the framework with conductive materials.

Exploration of New Synergistic Functions through Multi-Component Assembly

The strategic assembly of this compound with a diverse set of chemical components, such as multiple metal ions or a combination of different organic linkers, opens the door to creating multivariate frameworks. This approach allows for the precise spatial arrangement of different chemical functionalities within a single, crystalline lattice, leading to materials with synergistic and often unprecedented functions. For instance, a framework could be designed to possess both acidic and basic sites, enabling it to catalyze cascade reactions.

The synthesis of these complex, multi-component systems requires meticulous control over the reaction conditions to direct the self-assembly process. Despite the synthetic challenges, the potential to create "programmable" materials capable of performing complex, multi-step processes makes this a highly attractive area of future research.

Development of Advanced In Situ Characterization Techniques

A deeper understanding of the formation mechanisms, guest-host interactions, and dynamic behavior of materials derived from this compound necessitates the development and application of advanced in situ characterization techniques. Methods such as in situ X-ray diffraction and scattering, vibrational and nuclear magnetic resonance spectroscopy, and environmental transmission electron microscopy can provide real-time insights into the nucleation and growth of these frameworks.

These advanced analytical tools are instrumental in elucidating the influence of various synthetic parameters on the final material properties. By observing the crystallization process as it happens, researchers can gain valuable information about the formation of transient intermediates and the kinetics of framework assembly. This knowledge is crucial for the rational design of improved synthetic protocols and for understanding the material's behavior under operational conditions.

Potential for Industrial Translation of this compound-Derived Materials

The promising properties of materials synthesized from this compound, including their high surface areas, tunable pore environments, and chemical stability, position them as strong candidates for various industrial applications. Key areas of interest include gas storage and separation (e.g., carbon dioxide capture and hydrogen storage), heterogeneous catalysis, chemical sensing, and controlled drug release.

The primary obstacle to widespread industrial adoption is the development of cost-effective and scalable manufacturing processes. Significant research and development efforts are required to transition from laboratory-scale synthesis to robust, industrial-scale production. Furthermore, comprehensive testing of the long-term performance and durability of these materials under real-world operating conditions is essential. Fostering strong collaborations between academic research groups and industrial partners will be pivotal in overcoming these challenges and realizing the commercial potential of these advanced materials.

Q & A

Q. What are the critical considerations for synthesizing 5,5',5''-(Methylsilanetriyl)triisophthalic acid in a laboratory setting?

Synthesis requires precise control of silane coupling agents and carboxylate activation. Key steps include:

  • Reagent selection : Use anhydrous conditions to avoid hydrolysis of the methylsilanetriyl group.
  • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product.
  • Characterization : Confirm purity via HPLC and structural integrity via 1H^1 \text{H}/13C^{13} \text{C} NMR, ensuring peaks align with predicted shifts for the methylsilanetriyl and aromatic protons .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation.
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .
  • Disposal : Follow EPA guidelines for carboxylic acid derivatives; neutralize with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound’s physical and chemical properties?

  • FTIR : Identify Si–C (750–850 cm1^{-1}) and carboxylic O–H (2500–3300 cm1^{-1}) stretches.
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >250°C predicted).
  • X-ray Diffraction (XRD) : Confirm crystallinity, especially if used in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for integrating this compound into MOFs?

  • Experimental Design : Use a factorial design approach to test variables like solvent polarity (DMF vs. DMSO), temperature (80–120°C), and metal ion (Zn2+^{2+}, Cu2+^{2+}) .
  • Data Analysis : Monitor BET surface area and pore volume to assess MOF quality. For example, Zn-based MOFs may exhibit higher surface areas (>1500 m2^2/g) compared to Cu analogs .

Q. What contradictions exist in reported data about the compound’s reactivity, and how can they be resolved?

  • Observed Issue : Discrepancies in hydrolysis rates under acidic vs. basic conditions.
  • Resolution : Conduct controlled kinetic studies (pH 2–12) with UV-Vis monitoring. Recent studies suggest base-catalyzed hydrolysis dominates due to siloxane bond lability .

Q. What computational methods are suitable for predicting the compound’s electronic structure and ligand behavior?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict coordination behavior.
  • Molecular Dynamics (MD) : Simulate interactions with metal ions in solvent environments. Validate with experimental EXAFS data .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of derivatives?

  • Root Cause : Steric hindrance from the methylsilanetriyl group may limit carboxylate activation.
  • Solution : Use coupling agents like HATU or EDCI for improved efficiency. Pre-activate carboxylic acids with DCC/DMAP before silane coupling .

Q. What strategies mitigate environmental risks during large-scale experiments?

  • Eco-Toxicity Mitigation : Use closed-loop systems to capture solvent waste (e.g., DMF).
  • Biodegradability Testing : Follow OECD 301F guidelines to assess aquatic toxicity; preliminary data suggest moderate persistence (half-life ~30 days) .

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Reactant of Route 1
5,5',5''-(Methylsilanetriyl)triisophthalic acid
Reactant of Route 2
5,5',5''-(Methylsilanetriyl)triisophthalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.